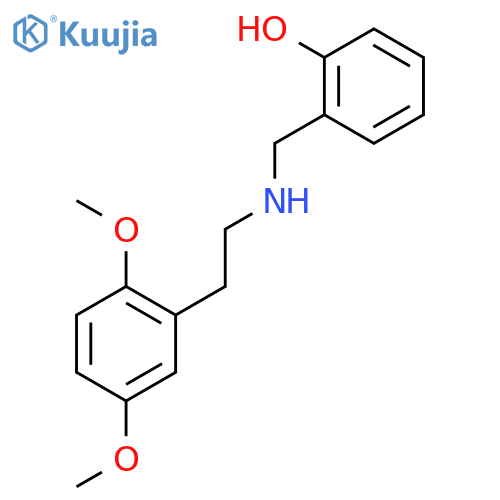Cas no 919797-17-4 (2-\u200b2-\u200b(2,\u200b5-\u200bDimethoxyphenyl)\u200bethyl\u200bamino\u200bmethyl\u200b-phenol)
2-(2-(2,5-ジメトキシフェニル)エチルアミノメチル)フェノールは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、フェノール基とアミン基を有するため、多様な化学反応に適用可能です。特に、2,5-ジメトキシフェニル基の電子供与性により、求電子反応や配位化学において優れた反応性を示します。また、分子内に柔軟なエチルアミノメチル鎖を有するため、立体選択的な反応設計にも適しています。医薬品中間体や機能性材料の合成において、高い汎用性と反応効率を発揮します。

919797-17-4 structure
商品名:2-\u200b2-\u200b(2,\u200b5-\u200bDimethoxyphenyl)\u200bethyl\u200bamino\u200bmethyl\u200b-phenol
2-\u200b2-\u200b(2,\u200b5-\u200bDimethoxyphenyl)\u200bethyl\u200bamino\u200bmethyl\u200b-phenol 化学的及び物理的性質
名前と識別子
-
- 2-[[2-(2,5-dimethoxyphenyl)ethylamino]methyl]phenol
- Phenol, 2-[[[2-(2,5-dimethoxyphenyl)ethyl]amino]methyl]-
- 2-(((2-(2,5-Dimethoxyphenyl)ethyl)amino)methyl)phenol
- 25H-Nboh [NFLIS-DRUG]
- PD057606
- DTXSID10843506
- Phenol, 2-(((2-(2,5-dimethoxyphenyl)ethyl)amino)methyl)-
- 25H-Nboh
- NS00067999
- 919797-17-4
- UNII-7A5VW2R14B
- 2,5-Dimethoxy-(N-(2-hydroxybenzyl))phenethylamine
- 2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol
- 7A5VW2R14B
- 2-\u200b2-\u200b(2,\u200b5-\u200bDimethoxyphenyl)\u200bethyl\u200bamino\u200bmethyl\u200b-phenol
-
- インチ: InChI=1S/C17H21NO3/c1-20-15-7-8-17(21-2)13(11-15)9-10-18-12-14-5-3-4-6-16(14)19/h3-8,11,18-19H,9-10,12H2,1-2H3
- InChIKey: GWSDQXKNRDQTTQ-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=C(C=C1)OC)CCNCC2=CC=CC=C2O
計算された属性
- せいみつぶんしりょう: 287.15214353g/mol
- どういたいしつりょう: 287.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
2-\u200b2-\u200b(2,\u200b5-\u200bDimethoxyphenyl)\u200bethyl\u200bamino\u200bmethyl\u200b-phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D457480-1mg |
2-\u200b[[[2-\u200b(2,\u200b5-\u200bDimethoxyphenyl)\u200bethyl]\u200bamino]\u200bmethyl]\u200b-phenol |
919797-17-4 | 1mg |
$ 207.00 | 2023-04-17 | ||
| TRC | D457480-10mg |
2-\u200b[[[2-\u200b(2,\u200b5-\u200bDimethoxyphenyl)\u200bethyl]\u200bamino]\u200bmethyl]\u200b-phenol |
919797-17-4 | 10mg |
$ 1642.00 | 2023-04-17 |
2-\u200b2-\u200b(2,\u200b5-\u200bDimethoxyphenyl)\u200bethyl\u200bamino\u200bmethyl\u200b-phenol 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
919797-17-4 (2-\u200b2-\u200b(2,\u200b5-\u200bDimethoxyphenyl)\u200bethyl\u200bamino\u200bmethyl\u200b-phenol) 関連製品
- 3241-03-0(N-(2-Methoxybenzyl)-2-phenylethanamine)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
